Cas no 364-76-1 (4-Fluoro-3-nitroaniline)

4-Fluoro-3-nitroaniline 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-nitroaniline
- Fluoronitroaniline4
- 3-nitro-4-fluoroanailine
- 3-nitro-4-fluoroaniline
- 4-amino-1-fluoro-2-nitrobenzene
- 4'-fluoro-3'-nitroaniline
- 4-Fluoro-3-nitrobenzenamine
- 4-Fluoro-3-nitro-phenylamine
- 4-fluoro-5-nitroaniline
- 5-amino-2-fluoronitrobenzene
- Aniline,4-fluoro-3-nitro
- Benzenamine,4-fluoro-3-nitro
- 4-Fluoro-3-nitro-benzamine
- Benzenamine, 4-fluoro-3-nitro-
- Aniline, 4-fluoro-3-nitro-
- 4-Fluoro-3-nitro-aniline
- 4-fluoro-3-nitro aniline
- 3-nitro-4-fluoro aniline
- 4-fluoro-3-nitrophenylamine
- LLIOADBCFIXIEU-UHFFFAOYSA-N
- 4-fluoronitroaniline
- PubChem4475
- 4-flu
- 4-Amino-3-nitrophenol
- Q27121300
- MFCD00007833
- F2190-0476
- 4-fluoro- 3-nitroaniline
- 4-Fluoro-3-nitro-benzamine; 3-Nitro-4-fluoroaniline
- Tox21_303736
- DTXSID5052042
- 364-76-1
- NSC 10293
- CAS-364-76-1
- 4-F-3NA
- W-106609
- UNII-R8DY9W4LRV
- A19812
- DTXCID6030609
- L-Valine tert butyl ester hydrochloride
- NCGC00357045-01
- (4-fluoro-3-nitrophenyl)amine
- BCP18823
- AS-11938
- FT-0618486
- AKOS000119363
- EINECS 206-665-5
- AC-3742
- D77856
- 4-Amino-2-nitrofluorobenzene
- NSC-10293
- R8DY9W4LRV
- SCHEMBL394329
- 4-12-00-01668 (Beilstein Handbook Reference)
- 4-fluor-3-nitro-aniline
- CS-W019572
- AM20060291
- NSC10293
- 4-Fluoro-3-nitroaniline, 97%
- EN300-17970
- InChI=1/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H
- NS00041701
- AN-584/43460752
- BRN 2210199
- Z57127374
- F0168
- CHEBI:48642
- DB-028561
- STL352282
-
- MDL: MFCD00007833
- インチ: 1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
- InChIKey: LLIOADBCFIXIEU-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])N([H])[H]
- BRN: 2210199
計算された属性
- せいみつぶんしりょう: 156.03400
- どういたいしつりょう: 156.034
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 71.8
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.43 g/cm3 (20℃)
- ゆうかいてん: 96.0 to 98.0 deg-C
- ふってん: 331.3°C at 760 mmHg
- フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >
- 屈折率: 1.635
- すいようせい: 不溶性
- PSA: 71.84000
- LogP: 2.42050
- ようかいせい: 使用できません
4-Fluoro-3-nitroaniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:UN 1325 4.1/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 22
- セキュリティの説明: S36/37-S37/39-S26
- RTECS番号:BY1700000
-
危険物標識:
- 危険レベル:6.1(b)
- 包装等級:III
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
- 包装グループ:III
- TSCA:T
- 危険レベル:6.1(b)
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22; R36/37/38
4-Fluoro-3-nitroaniline 税関データ
- 税関コード:29214210
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Fluoro-3-nitroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17970-25.0g |
4-fluoro-3-nitroaniline |
364-76-1 | 95% | 25.0g |
$38.0 | 2023-07-07 | |
Enamine | EN300-17970-100.0g |
4-fluoro-3-nitroaniline |
364-76-1 | 95% | 100.0g |
$67.0 | 2023-07-07 | |
Oakwood | 001697-1g |
4-Fluoro-3-nitroaniline |
364-76-1 | 97% | 1g |
$170.00 | 2024-07-19 | |
Oakwood | 001697-25g |
4-Fluoro-3-nitroaniline |
364-76-1 | 97% | 25g |
$12.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F49140-25g |
4-Fluoro-3-nitroaniline |
364-76-1 | 98% | 25g |
¥30.0 | 2023-09-07 | |
Life Chemicals | F2190-0476-10g |
4-Fluoro-3-nitroaniline |
364-76-1 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Apollo Scientific | PC3880-100g |
4-Fluoro-3-nitroaniline |
364-76-1 | 98% | 100g |
£17.00 | 2025-02-21 | |
Fluorochem | 001697-100g |
4-Fluoro-3-nitroaniline |
364-76-1 | 97% | 100g |
£15.00 | 2022-03-01 | |
Apollo Scientific | PC3880-25g |
4-Fluoro-3-nitroaniline |
364-76-1 | 98% | 25g |
£15.00 | 2025-02-21 | |
Oakwood | 001697-5Kg |
4-Fluoro-3-nitroaniline |
364-76-1 | 97% | 5kg |
$495.00 | 2023-09-15 |
4-Fluoro-3-nitroaniline サプライヤー
4-Fluoro-3-nitroaniline 関連文献
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Katja Hofmann,Susann Brumm,Carola Mende,Kevin Nagel,Andreas Seifert,Isabelle Roth,Dieter Schaarschmidt,Heinrich Lang,Stefan Spange New J. Chem. 2012 36 1655
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Amy J. Thompson,Analia I. Chamorro Orué,Akshay Jayamohanan Nair,Jason R. Price,John McMurtrie,Jack K. Clegg Chem. Soc. Rev. 2021 50 11725
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William M. Huggins,T. Vu Nguyen,Nicholas A. Hahn,James T. Baker,Laura G. Kuo,Darpan Kaur,Roberta J. Melander,John S. Gunn,Christian Melander Med. Chem. Commun. 2018 9 1547
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Soumyajit Ghosh,C. Malla Reddy CrystEngComm 2012 14 2444
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Sourav Kalra,Gaurav Joshi,Manvendra Kumar,Sahil Arora,Harsimrat Kaur,Sandeep Singh,Anjana Munshi,Raj Kumar RSC Med. Chem. 2020 11 923
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6. The action of nitrous acid on NNN′N′-tetramethyl-p-phenylenediamineJ. F. Corbett,A. G. Fooks J. Chem. Soc. C 1967 1136
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Shweta Bhandari,Melepurath Deepa,Avanish Kumar Srivastava,Rama Kant J. Mater. Chem. 2009 19 2336
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Matthias E. P. Lormann,Catherine H. Walker,Mazen Es-Sayed,Stefan Br?se Chem. Commun. 2002 1296
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9. CCCX.—The lability of fluorine, in 4-fluoro-3-nitro-aniline. A singular replacement of fluorine by the ethoxyl group in acid solutionHerbert Henry Hodgson,Joseph Nixon J. Chem. Soc. 1931 2272
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Angélica Rocha Joaquim,Paula Reginatto,Marcela Silva Lopes,Luana Candice Genz Bazana,Mariana Pies Gionbelli,Maycon Antonio de Cesare,Taís Fernanda Andrzejewski Kaminski,Mário Lettieri Teixeira,Maxwel Adriano Abegg,Alexandre Meneghello Fuentefria,Saulo Fernandes de Andrade New J. Chem. 2021 45 18158
4-Fluoro-3-nitroanilineに関する追加情報
Recent Advances in the Application of 4-Fluoro-3-nitroaniline (CAS: 364-76-1) in Chemical Biology and Pharmaceutical Research
4-Fluoro-3-nitroaniline (CAS: 364-76-1) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief consolidates the latest findings on the applications, synthetic pathways, and biological activities of 4-Fluoro-3-nitroaniline, providing insights into its potential in drug discovery and development.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 4-Fluoro-3-nitroaniline as a precursor in the synthesis of fluorinated aniline derivatives, which exhibit enhanced pharmacokinetic properties. The research team employed a multi-step synthetic route, involving nucleophilic aromatic substitution (SNAr) and catalytic hydrogenation, to yield compounds with significant antimicrobial activity against resistant strains of bacteria. The findings underscore the importance of fluorinated anilines in addressing the growing challenge of antibiotic resistance.
In another breakthrough, researchers at the University of Cambridge explored the role of 4-Fluoro-3-nitroaniline in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study, featured in Nature Chemical Biology (2024), utilized structure-activity relationship (SAR) analysis to optimize the binding affinity of the inhibitors. The results revealed that the nitro and fluoro substituents on the aniline ring were critical for stabilizing the inhibitor-target complex, offering a promising avenue for the treatment of cancers and neurodegenerative diseases.
Furthermore, advancements in green chemistry have enabled the sustainable production of 4-Fluoro-3-nitroaniline. A recent report in Green Chemistry (2023) detailed a solvent-free, catalytic method for its synthesis, reducing environmental impact while maintaining high yield and purity. This innovation aligns with the pharmaceutical industry's shift toward eco-friendly manufacturing processes.
In conclusion, 4-Fluoro-3-nitroaniline (CAS: 364-76-1) continues to be a valuable building block in chemical biology and pharmaceutical research. Its applications span from antimicrobial agents to PPI inhibitors, driven by its unique chemical properties. Future research should focus on expanding its utility in drug design and exploring its potential in emerging therapeutic areas.
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